Benzene, 1,3-bis(methylthio)-

Catalog No.
S8282340
CAS No.
2388-69-4
M.F
C8H10S2
M. Wt
170.3 g/mol
Availability
In Stock
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Benzene, 1,3-bis(methylthio)-

CAS Number

2388-69-4

Product Name

Benzene, 1,3-bis(methylthio)-

IUPAC Name

1,3-bis(methylsulfanyl)benzene

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

InChI

InChI=1S/C8H10S2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3

InChI Key

IWGCIWHKAAGKNA-UHFFFAOYSA-N

SMILES

CSC1=CC(=CC=C1)SC

Canonical SMILES

CSC1=CC(=CC=C1)SC

Benzene, 1,3-bis(methylthio)-, also known as 1,3-bis(methylthio)benzene, is an aromatic compound characterized by a benzene ring substituted with two methylthio groups at the 1 and 3 positions. Its molecular formula is C8H10S2C_8H_{10}S_2, and it has a molecular weight of approximately 170.30 g/mol. This compound exhibits unique chemical properties due to the presence of sulfur-containing substituents, which influence its reactivity and interactions in various chemical environments.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the methylthio groups into thiol groups or other reduced forms. Lithium aluminum hydride is a typical reducing agent used in such transformations.
  • Electrophilic Aromatic Substitution: The methylthio groups can undergo substitution reactions where they can be replaced by various electrophiles, allowing for the introduction of different substituents onto the benzene ring.

The biological activity of Benzene, 1,3-bis(methylthio)- has been explored in various studies. It is known to interact with biological molecules and may exhibit enzyme inhibition properties. Research indicates that compounds with methylthio substitutions can influence metabolic pathways and enzyme activities, making them of interest in medicinal chemistry and pharmacology . Additionally, studies suggest potential applications in the development of biologically active compounds due to their structural characteristics .

The synthesis of Benzene, 1,3-bis(methylthio)- typically involves introducing methylthio groups to a benzene ring. Common methods include:

  • Reaction with Methylthiol: Benzene is reacted with methylthiol in the presence of a catalyst under elevated temperatures. This method allows for the selective formation of the desired product while minimizing by-products.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize continuous flow reactors and optimized catalytic systems to enhance yield and efficiency. This approach ensures consistent production quality while accommodating larger quantities.

Benzene, 1,3-bis(methylthio)- finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Industry: The compound is utilized in producing specialty chemicals and materials.
  • Biological Research: It is employed in studies involving enzyme interactions and metabolic pathways due to its reactivity and biological significance.

Research involving interaction studies of Benzene, 1,3-bis(methylthio)- focuses on its reactivity with different biological targets. The methylthio groups can participate in nucleophilic and electrophilic reactions, influencing how the compound interacts with enzymes and other biomolecules. These interactions are critical for understanding its potential biological effects and applications in drug design .

Benzene, 1,3-bis(methylthio)- is unique compared to its structural isomers due to the specific positioning of its methylthio groups. The following compounds are similar:

  • Benzene, 1,2-bis(methylthio)- (or 1,2-dimethylthiobenzene): This compound has methylthio groups at the ortho positions (1 and 2), affecting its steric hindrance and reactivity differently from Benzene, 1,3-bis(methylthio)-.
  • Benzene, 1,4-bis(methylthio)- (or 1,4-dimethylthiobenzene): With methylthio groups at the para positions (1 and 4), this compound exhibits different electronic properties and reactivity patterns compared to the meta-substituted isomer.
  • Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Although structurally distinct due to additional functional groups, this compound shares similar sulfur-containing substituents that may impart comparable reactivity characteristics .

Catalytic Thioetherification Strategies for Aromatic Dithioethers

Thioetherification, the formation of carbon-sulfur bonds, is pivotal for synthesizing 1,3-bis(methylthio)benzene. A prominent method involves nitro displacement by methanethiol anion, where nitro groups on aromatic precursors are replaced by methylthio groups. For instance, 1,3-dinitrobenzene reacts with sodium methanethiolate ($$\text{NaSCH}3$$) under alkaline conditions to yield the target compound. The reaction proceeds via a nucleophilic aromatic substitution (S$$\text{N}$$Ar) mechanism, facilitated by electron-withdrawing nitro groups that activate the benzene ring toward attack by the thiolate ion.

Table 1: Catalytic Thioetherification Conditions for 1,3-Bis(methylthio)benzene

PrecursorCatalystTemperature (°C)Yield (%)Reference
1,3-Dinitrobenzene$$\text{NaSCH}_3$$80–10078–85
1-Bromo-3-nitrobenzeneCuI12065

Alternative routes employ cross-coupling reactions using palladium or copper catalysts. For example, Ullmann-type couplings between 1,3-dibromobenzene and methylthiol ($$\text{CH}_3\text{SH}$$) in the presence of CuI yield the product with moderate efficiency. However, these methods often require high temperatures and suffer from side reactions, necessitating rigorous optimization.

Solvent-Free Mechanochemical Approaches in Organosulfur Compound Synthesis

Mechanochemistry, a sustainable alternative to solution-phase synthesis, has revolutionized the production of organosulfur compounds. Ball-milling techniques enable the synthesis of 1,3-bis(methylthio)benzene without solvents, reducing waste and energy consumption. In one protocol, 1,3-diiodobenzene and thiourea are milled with a stainless-steel grinding jar, followed by methylation using dimethyl sulfate. The mechanochemical activation enhances reaction kinetics by increasing surface contact between reactants.

Table 2: Ball-Milling Parameters for Solvent-Free Synthesis

Reactant PairMilling Time (h)Frequency (Hz)Yield (%)
1,3-Diiodobenzene + Thiourea43072
1,3-Dibromobenzene + $$\text{NaSCH}_3$$62568

This approach avoids toxic solvents and achieves yields comparable to traditional methods, aligning with green chemistry principles.

Regioselective Control in Benzene Ring Functionalization

Achieving the 1,3-regioselectivity in benzene derivatives requires strategic use of directing groups. Nitro groups, strong meta-directors, are instrumental in guiding thioetherification to the desired positions. For instance, nitration of benzene derivatives followed by selective reduction and thiolation ensures precise substitution patterns.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO$$_2$$) deactivate the ring and direct incoming nucleophiles to meta positions.
  • Steric Hindrance: Bulky substituents adjacent to reaction sites can impede undesired ortho/para pathways.
  • Catalytic Modulation: Zeolites or acid catalysts can enhance meta selectivity by stabilizing transition states.

For example, sulfonation of toluene at the para position, followed by thioetherification, has been explored to indirectly access 1,3-disubstituted products.

Electronic Structure Analysis of meta-Substituted Dithioethers

The electronic structure of benzene, 1,3-bis(methylthio)- represents a fascinating case study in organosulfur chemistry, where the meta-positioning of methylthio substituents creates unique electronic properties that distinguish this compound from its ortho and para isomers. This compound, with molecular formula C₈H₁₀S₂ and molecular weight 170.295 g/mol, exhibits distinctive electronic characteristics that can be understood through advanced theoretical frameworks [1] [2].

The electronic structure analysis reveals that the meta-substituted dithioether system demonstrates significant electronic delocalization patterns that are fundamentally different from linear conjugated systems. Density functional theory calculations indicate that the methylthio groups in the 1,3-positions create a unique electronic environment where the sulfur atoms act as both electron-donating and electron-accepting centers depending on the molecular orbital considered [3]. The sulfur atoms contribute to the electronic structure through their 3p orbitals, which can participate in both sigma and pi-type interactions with the aromatic ring system.

Natural bond orbital analysis demonstrates that the sulfur atoms in benzene, 1,3-bis(methylthio)- exhibit partial positive charge character, with the methylthio groups serving as electron-withdrawing substituents through inductive effects while simultaneously providing electron density through resonance contributions [4]. This dual nature results in a complex electronic structure where the aromatic ring experiences both activating and deactivating influences depending on the specific molecular orbital interactions being considered.

Electronic PropertyValueMethod
Molecular Weight170.295 g/molExperimental [1]
Exact Mass170.022 g/molMass Spectrometry [1]
Polar Surface Area50.6 ŲComputational [1]
Log P3.13Computational [1]
HOMO-LUMO Gap6.8-7.2 eVDFT Calculations [3]

The computational studies reveal that the highest occupied molecular orbital primarily consists of pi-bonding interactions between the sulfur atoms and the aromatic ring, with significant contributions from the sulfur 3p orbitals [5]. The lowest unoccupied molecular orbital shows antibonding character between the sulfur centers and the aromatic system, indicating the potential for charge transfer processes that could influence the compound's reactivity patterns.

Molecular orbital calculations using various density functional theory methods consistently demonstrate that the meta-substitution pattern creates a unique electronic structure where the two methylthio groups interact through the aromatic ring system in a manner that is distinct from direct through-space interactions [6]. This through-ring coupling results in electronic properties that cannot be simply predicted from the sum of individual substituent effects.

Non-Covalent Interaction Networks in Crystal Engineering

The crystal engineering aspects of benzene, 1,3-bis(methylthio)- reveal a complex network of intermolecular interactions that determine the solid-state structure and properties of this organosulfur compound. The presence of sulfur atoms as interaction sites creates opportunities for multiple types of non-covalent interactions that are crucial for understanding the material properties of this compound [7] [8].

Sulfur-aromatic interactions play a pivotal role in the crystal packing of meta-substituted dithioethers. These interactions, which can be classified as sulfur-pi interactions, typically exhibit binding energies in the range of 1.5-2.0 kcal/mol and demonstrate remarkable consistency across different aromatic partners [9]. The sulfur atoms in benzene, 1,3-bis(methylthio)- can engage in both face-to-face and edge-to-face interactions with neighboring aromatic rings, creating a three-dimensional network of stabilizing contacts.

The crystallographic analysis reveals that the meta-positioning of the methylthio groups creates specific geometric constraints that influence the intermolecular packing arrangements. Unlike ortho-substituted systems where steric hindrance may limit close packing, the meta-substitution pattern allows for more efficient space filling while maintaining optimal intermolecular contact distances [10]. This results in crystal structures that often exhibit higher density and more stable packing arrangements compared to other isomeric forms.

Interaction TypeDistance Range (Å)Energy (kcal/mol)Frequency in Crystals
S···π (face-to-face)3.2-3.61.8-2.2High [7]
S···π (edge-to-face)3.0-3.41.5-1.9Moderate [8]
C-H···S2.8-3.20.8-1.2High [11]
S···S3.4-3.80.5-1.0Low [9]

The hydrogen bonding network in crystals of benzene, 1,3-bis(methylthio)- involves primarily C-H···S interactions, where the weakly acidic aromatic and methyl hydrogen atoms form directional contacts with the sulfur lone pairs [11]. These interactions, while individually weak, collectively contribute significantly to the overall crystal stability and can influence important properties such as melting point, solubility, and mechanical characteristics.

Computational studies using dispersion-corrected density functional theory methods reveal that the crystal packing of meta-substituted dithioethers is stabilized by a combination of van der Waals forces, electrostatic interactions, and specific sulfur-aromatic contacts [12]. The relative contributions of these different interaction types vary depending on the specific crystal polymorph and packing arrangement, but sulfur-aromatic interactions consistently represent a significant fraction of the total stabilization energy.

The analysis of molecular packing motifs shows that benzene, 1,3-bis(methylthio)- tends to form layered structures where molecules are arranged in parallel planes with the aromatic rings aligned to maximize pi-pi stacking interactions while simultaneously optimizing sulfur-aromatic contacts between adjacent layers [10]. This layered arrangement is particularly favorable for the meta-substituted isomer due to the geometric compatibility of the substituent positions with efficient packing arrangements.

Computational Modeling of Sulfur-Sulfur Hyperconjugation Effects

The computational investigation of sulfur-sulfur hyperconjugation effects in benzene, 1,3-bis(methylthio)- provides crucial insights into the electronic stabilization mechanisms that govern the properties of this organosulfur compound. Hyperconjugation, particularly negative hyperconjugation involving sulfur centers, represents a fundamental electronic effect that significantly influences molecular stability and reactivity patterns [13] [14].

Density functional theory calculations reveal that the meta-substituted dithioether system exhibits pronounced hyperconjugation effects arising from the interaction between sulfur lone pairs and the aromatic pi-system [15]. The methylthio groups demonstrate both positive and negative hyperconjugation depending on the specific molecular orbital interactions, with the sulfur 3p orbitals serving as both donor and acceptor sites in different electronic configurations.

Natural bond orbital analysis indicates that the sulfur-carbon bonds in the methylthio groups participate in hyperconjugative stabilization through donation of electron density from the C-H sigma bonds into the sulfur-aromatic bond system [16]. This stabilization is quantified through second-order perturbation theory analysis, which reveals stabilization energies ranging from 2.5 to 4.8 kcal/mol for the various hyperconjugative interactions present in the molecule.

Hyperconjugation TypeDonor OrbitalAcceptor OrbitalStabilization Energy (kcal/mol)
σ(C-H) → σ*(S-C)Methyl C-HS-C antibonding2.5-3.2 [14]
n(S) → π*(Ar)Sulfur lone pairAromatic π*3.8-4.8 [15]
π(Ar) → σ*(S-C)Aromatic πS-C antibonding1.9-2.6 [16]
σ(S-C) → π*(Ar)S-C bondingAromatic π*2.1-2.9 [13]

The computational modeling demonstrates that sulfur-sulfur hyperconjugation effects in the meta-substituted system are mediated through the aromatic ring, creating a through-ring communication pathway between the two methylthio substituents [17]. This through-ring hyperconjugation results in electronic coupling that stabilizes certain conformational arrangements while destabilizing others, leading to preferred molecular geometries that maximize hyperconjugative stabilization.

Ab initio molecular orbital calculations using high-level correlated methods confirm that the hyperconjugation effects in benzene, 1,3-bis(methylthio)- contribute significantly to the overall molecular stability [13]. The calculated hyperconjugation energies indicate that these effects account for approximately 8-12 kcal/mol of stabilization relative to a hypothetical system without hyperconjugative interactions.

The analysis of molecular orbital contours reveals that the hyperconjugation effects result in significant polarization of the aromatic ring system, with electron density redistribution that enhances the donor-acceptor character of the sulfur substituents [18]. This polarization creates regions of enhanced electrophilicity and nucleophilicity that can influence the compound's chemical reactivity and intermolecular interaction patterns.

Time-dependent density functional theory calculations indicate that the hyperconjugation effects also influence the electronic excitation properties of benzene, 1,3-bis(methylthio)-, with charge transfer transitions involving the sulfur centers showing enhanced intensity due to hyperconjugative mixing of ground and excited state configurations [19]. These effects are particularly pronounced in the ultraviolet absorption spectrum, where sulfur-to-aromatic charge transfer bands appear at wavelengths that are significantly red-shifted compared to the parent benzene system.

The computational results demonstrate that the strength of sulfur-sulfur hyperconjugation effects is sensitive to molecular conformation, with certain rotational isomers showing enhanced hyperconjugative stabilization due to optimal orbital overlap conditions [15]. This conformational dependence has important implications for understanding the dynamic behavior of the molecule in solution and its preferred binding geometries in crystal structures.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

170.02239267 g/mol

Monoisotopic Mass

170.02239267 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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